molecular formula C17H17N3O2 B4419243 N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide

Cat. No. B4419243
M. Wt: 295.34 g/mol
InChI Key: XOKZMZRZTWSNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide, also known as CPI-1189, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various types of cancer.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth and survival, and its dysregulation has been linked to the development of cancer. By inhibiting this pathway, this compound can effectively suppress the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and can attenuate oxidative stress. This compound has also been found to improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide is its high potency and selectivity. It has been found to have minimal off-target effects, making it a promising candidate for further development. However, one limitation of this compound is its poor solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide. One potential area of focus is the optimization of its pharmacokinetic properties, such as improving its solubility and bioavailability. Additionally, further studies are needed to investigate the efficacy of this compound in animal models and clinical trials. Another potential direction is the development of combination therapies, where this compound is used in conjunction with other anti-cancer agents to improve its efficacy. Overall, the potential of this compound as a therapeutic agent for cancer and other diseases makes it an exciting area of research for the future.

Scientific Research Applications

N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]isonicotinamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a therapeutic agent.

properties

IUPAC Name

N-[2-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16(13-7-9-18-10-8-13)19-15-6-2-1-5-14(15)17(22)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKZMZRZTWSNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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